molecular formula C13H11NO B1265592 4-Benzylideneaminophenol CAS No. 588-53-4

4-Benzylideneaminophenol

Cat. No. B1265592
CAS RN: 588-53-4
M. Wt: 197.23 g/mol
InChI Key: BVTLIIQDQAUXOI-UHFFFAOYSA-N
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Description

4-Benzylideneaminophenol belongs to a class of organic compounds known for their structural specificity and potential in various chemical applications. The interest in this compound and its derivatives stems from their diverse chemical properties and reactions, enabling applications in material science, catalysis, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of 4-Benzylideneaminophenol derivatives involves the condensation of aminophenols with benzaldehydes under specific conditions. Studies report the synthesis of various derivatives by refluxing 4-aminocoumarin with aromatic aldehydes in ethanol, resulting in compounds with significant yield and demonstrating the versatility of this synthetic approach (Fattah et al., 2018).

Scientific Research Applications

  • General Use of 4-Benzylideneaminophenol

    • Scientific Field : Chemistry
    • Application Summary : 4-Benzylideneaminophenol is a chemical compound used in various scientific and industrial applications . It is often used as a reagent or intermediate in the synthesis of other chemical compounds .
    • Methods of Application : The specific methods of application can vary widely depending on the context in which 4-Benzylideneaminophenol is being used. As a reagent or intermediate, it would be used in accordance with the specific procedures of the chemical synthesis it is part of .
    • Results or Outcomes : The outcomes of using 4-Benzylideneaminophenol would also depend on the specific context. In general, it would contribute to the successful synthesis of the desired chemical compounds .
  • Study on 4-Aminophenol Derivatives

    • Scientific Field : Biochemistry
    • Application Summary : A study was conducted on five 4-aminophenol derivatives, which are related to 4-Benzylideneaminophenol . These derivatives were synthesized and characterized, and their antimicrobial and antidiabetic activities were evaluated .
    • Methods of Application : The derivatives were synthesized and characterized using FT-IR, 1H-NMR, 13C-NMR, and elemental analyses . They were then tested for their antimicrobial activities against various bacterial and fungal strains, and for their antidiabetic activities via α-amylase and α-glucosidase inhibitory assays .
    • Results or Outcomes : All the synthesized compounds showed broad-spectrum antimicrobial activities against several strains, and significant inhibition of amylase (93.2%) and glucosidase (73.7%) in a concentration-dependent manner .

Safety And Hazards

4-Benzylideneaminophenol is harmful if swallowed . It is recommended to use personal protective equipment as required, avoid eating, drinking, or smoking when using this product, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Benzylideneaminophenol are not mentioned in the available literature, it is part of a collection of rare and unique chemicals provided to early discovery researchers , indicating its potential for future research and applications.

properties

IUPAC Name

4-(benzylideneamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTLIIQDQAUXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031971
Record name 4-(Benzylideneamino)phenol
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylideneaminophenol

CAS RN

588-53-4, 40340-14-5
Record name 4-(Benzylideneamino)phenol
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Record name Phenol, p-(benzylideneamino)-
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Record name 4-Benzylideneaminophenol
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Record name p-Benzalaminophenol
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Record name 4-(Benzylideneamino)phenol
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Record name 4-benzylideneaminophenol
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Record name 4-Benzylideneaminophenol
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Synthesis routes and methods

Procedure details

2.1 g (19.3 mmol) of 4-aminophenol was dissolved in 28 ml ethanol, and 1.9 ml (19.3 mmol) benzaldehyde was added. The mixture was heated to the reflux temperature and reacted for 1.5 h, Then, the reaction mixture was cooled to the room temperature and the solid separated out from the mixture was filtered by sucking. The filter cake was washed with a small amount of ethanol and dried to obtain 3 g of a yellow solid with the yield of 76.9%. m.p. 182-183° C.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Yield
76.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Harrison, C Tang - Polymers, 2021 - mdpi.com
… The reaction occured in water at ambient conditions; the desired 4-benzylideneaminophenol product spontaneously precipitated from the reaction mixture while the nanoreactors …
Number of citations: 6 www.mdpi.com
CJ Oconnor, ASH Mitha - Australian journal of chemistry, 1986 - CSIRO Publishing
… l2 NaOH (25 ml of 5 mol dmv3) was added to 4-benzylideneaminophenol (9.37 g). The solution was vigorously stirred and an equal volume of iced water was added. Then benzene (60 …
Number of citations: 1 www.publish.csiro.au
A Harrison - 2020 - scholarscompass.vcu.edu
… 125 Figure 6.4: Representative image of 1H-NMR spectra for the imine formation product 4benzylideneaminophenol. .........................................................................................................................…
Number of citations: 0 scholarscompass.vcu.edu
C Tang, BT McInnes - Molecules, 2022 - mdpi.com
Reducing the use of solvents is an important aim of green chemistry. Using micelles self-assembled from amphiphilic molecules dispersed in water (considered a green solvent) has …
Number of citations: 6 www.mdpi.com

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